Product packaging for 2-(Propylthio)pyridine(Cat. No.:CAS No. 26891-63-4)

2-(Propylthio)pyridine

Cat. No.: B2759874
CAS No.: 26891-63-4
M. Wt: 153.24
InChI Key: QGZPZAHIJZTNOD-UHFFFAOYSA-N
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Description

2-(Propylthio)pyridine is an organosulfur compound featuring a pyridine ring substituted with a propylthio group, serving as a valuable synthetic intermediate and building block in medicinal chemistry and chemical synthesis. The compound has a molecular formula of C 8 H 11 NS and a molecular weight of 153.25 g/mol . This pyridine-thioether scaffold is a versatile precursor in organic synthesis. Its structure is closely related to several high-value reagents, most notably this compound-3-carbonyl chloride (CAS 175135-24-7), a key intermediate used in the synthesis of more complex active pharmaceutical ingredients (APIs) . The propylthio-pyridine motif is also a critical component in other synthetic pathways, such as the production of 4,6-Dichloro-5-nitro-2-propylthiopyridine , which is an advanced intermediate in the synthesis of Ledipasvir, a medication used to treat Hepatitis C . This demonstrates the significant role of this chemical scaffold in the development of therapeutic agents. Researchers utilize this compound and its derivatives to explore new chemical spaces and develop potential non-steroidal anti-inflammatory drugs with antileukotrienic effects . When handling, please note the following safety information: the compound has the GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please be advised: This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NS B2759874 2-(Propylthio)pyridine CAS No. 26891-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-7-10-8-5-3-4-6-9-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZPZAHIJZTNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Propylthio Pyridine and Analogous Structures

Direct Synthesis of the 2-(Propylthio)pyridine Core

The direct formation of the this compound core typically involves the creation of the crucial carbon-sulfur bond on the pyridine (B92270) ring. This is most commonly achieved through nucleophilic substitution or a combination of thiolation and subsequent alkylation.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions are a cornerstone for the synthesis of this compound. ontosight.ai This approach generally involves the reaction of a pyridine ring activated with a leaving group at the 2-position with a propylthiolate nucleophile. The most common substrates are 2-halopyridines, such as 2-chloropyridine (B119429) or 2-bromopyridine.

The reaction proceeds by the displacement of the halide by the sulfur nucleophile, typically generated in situ from 1-propanethiol (B107717) and a base. The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride, while solvents can range from polar aprotic solvents like dimethylformamide (DMF) to alcohols.

A general representation of this reaction is as follows:

2-Halopyridine + CH₃CH₂CH₂SH + Base → this compound + Salt + H₂O

The efficiency of this substitution is influenced by the nature of the halogen, with bromine and iodine being better leaving groups than chlorine.

Thiolation and Alkylation Protocols

The first step, thiolation, can be accomplished through various methods, including the reaction of a 2-halopyridine with a sulfur source like sodium hydrosulfide (B80085) (NaSH). This forms the intermediate, pyridine-2-thiol (B7724439).

Subsequently, the pyridine-2-thiol is deprotonated with a base to form the corresponding thiolate, which is then alkylated with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to furnish this compound. This method offers flexibility in introducing various alkylthio groups by simply changing the alkylating agent. Double alkylation of related dithiacycloalkane-S-oxides has also been explored for synthesizing tertiary thiol derivatives. rsc.org

Synthesis of Substituted this compound Derivatives

The synthesis of more complex analogs bearing substituents on the pyridine ring or the propyl chain requires more elaborate strategies, including ring functionalization and the introduction of the propylthio group onto an already substituted pyridine scaffold.

Ring Functionalization Approaches

Functionalization of the pre-formed this compound ring allows for the introduction of various substituents at different positions. The electron-donating nature of the propylthio group can influence the regioselectivity of electrophilic aromatic substitution reactions.

Recent advancements have focused on more sophisticated methods for ring functionalization. For instance, a superoxide (B77818) radical anion-triggered degenerate ring transformation of N-benzylpyridinium salts has been developed. chemsoc.org.cn This process enables the selective installation of an aryl and a formyl group at the C2 and C3 positions of the pyridine core, respectively. chemsoc.org.cn Another approach involves the palladium/norbornene cooperative catalysis for the dual-functionalization of iodinated 2-pyridones. nih.gov

Incorporation of Propylthio Group onto Pyridine Scaffolds

Building substituted this compound derivatives often involves starting with a pre-functionalized pyridine ring and then introducing the propylthio group. This is a versatile strategy as a wide variety of substituted pyridines are commercially available or can be synthesized through established methods. mountainscholar.org

For example, the synthesis of 2,3,5,6-tetrachloro-4-(propylthio)pyridine involves the reaction of a tetrachloropyridine derivative with a propylthio source. ontosight.ai Similarly, the synthesis of 'Pyridine, 4-(propylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)-' involves multi-step reactions, including cross-coupling and nucleophilic substitutions on a pyridine core. ontosight.ai

The reaction of 3-(arylethynyl)-2-(propylthio)pyridine derivatives with diorganyl diselenides under visible light has been shown to produce 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines in good to excellent yields (57–99%). tandfonline.comresearchgate.nettandfonline.com This demonstrates the utility of the this compound scaffold in further synthetic transformations.

Starting MaterialReagentsProductYieldReference
3-(Phenylethynyl)-2-(propylthio)pyridineDiphenyl diselenide, Blue LED, O₂, Hexanes2-Phenyl-3-(phenylselanyl)thieno[2,3-b]pyridine98% researchgate.nettandfonline.com
3-((4-Methylphenyl)ethynyl)-2-(propylthio)pyridineDiphenyl diselenide, Blue LED, O₂, Hexanes2-(4-Methylphenyl)-3-(phenylselanyl)thieno[2,3-b]pyridine95% tandfonline.com
3-((4-Chlorophenyl)ethynyl)-2-(propylthio)pyridineDiphenyl diselenide, Blue LED, O₂, Hexanes2-(4-Chlorophenyl)-3-(phenylselanyl)thieno[2,3-b]pyridine93% tandfonline.com
5-Methyl-3-(phenylethynyl)-2-(propylthio)pyridineDiphenyl diselenide, Blue LED, O₂, Hexanes5-Methyl-2-phenyl-3-(phenylselanyl)thieno[2,3-b]pyridine91% tandfonline.comtandfonline.com
6-Methyl-3-(phenylethynyl)-2-(propylthio)pyridineDiphenyl diselenide, Blue LED, O₂, Hexanes6-Methyl-2-phenyl-3-(phenylselanyl)thieno[2,3-b]pyridine90% tandfonline.comtandfonline.com

Sustainable and Advanced Synthetic Techniques

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of pyridine derivatives. researchgate.netnih.gov These include the use of visible light-promoted reactions, which can often be conducted at room temperature, reducing energy consumption. tandfonline.comresearchgate.nettandfonline.com

The visible light-promoted selenocyclization of 3-(phenylethynyl)-2-(propylthio)pyridine derivatives is a prime example of a sustainable synthetic protocol. tandfonline.comresearchgate.nettandfonline.com This method utilizes blue LED light as an energy source and is performed in an oxygen atmosphere, highlighting a move towards greener reaction conditions. tandfonline.comresearchgate.nettandfonline.com Such advanced techniques not only offer environmental benefits but can also provide access to novel chemical structures that are difficult to obtain through traditional methods.

Visible Light-Promoted Transformations

Visible light has emerged as a powerful and environmentally friendly tool in organic synthesis. Its application in the synthesis of 2-(alkylthio)pyridine derivatives often involves the generation of radical species that can participate in cyclization and other bond-forming reactions.

A notable application involves the visible light-promoted selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines. researchgate.nettandfonline.comtandfonline.comfigshare.com In these reactions, a key starting material is a 2-(alkylthio)pyridine derivative, such as 3-(phenylethynyl)-2-(propylthio)pyridine. researchgate.nettandfonline.comtandfonline.com The process utilizes a simple and eco-friendly protocol where diorganyl diselenides serve as the selenium source. researchgate.nettandfonline.comtandfonline.comfigshare.com The reaction is initiated by the homolytic cleavage of the Se-Se bond under blue LED irradiation in an oxygen atmosphere at room temperature, generating reactive selenium species. researchgate.nettandfonline.comfigshare.com This method is versatile, accommodating a wide range of substituents and affording thieno[2,3-b]pyridines in good to excellent yields, typically ranging from 57% to 99%. researchgate.nettandfonline.comtandfonline.comfigshare.com

The reaction mechanism is believed to commence with the visible-light-induced homolytic cleavage of the diselenide's Se-Se bond, which forms a selenium-centered radical. rsc.org This radical species is then thought to be oxidized by molecular oxygen to an electrophilic selenium species. rsc.org This electrophile subsequently reacts with the alkyne portion of the 3-(arylethynyl)-2-(alkylthio)pyridine to form a seleniranium ion intermediate, which then undergoes cyclization. rsc.org

Detailed studies have optimized the reaction conditions. For instance, the reaction of 3-(phenylethynyl)-2-(propylthio)pyridine with diphenyl diselenide under blue LED light has been systematically investigated. researchgate.nettandfonline.comtandfonline.com Solvents such as ethanol (B145695) and hexane (B92381) have been successfully employed, with hexane often providing high yields in short reaction times. researchgate.net The presence of oxygen has been found to accelerate the reaction, although it can proceed under a nitrogen atmosphere as well. researchgate.net

Table 1: Visible Light-Promoted Selenocyclization of 3-(phenylethynyl)-2-(propylthio)pyridine

Reactant 1Reactant 2Light SourceSolventAtmosphereYieldReference
3-(phenylethynyl)-2-(propylthio)pyridineDiphenyl diselenideBlue LED (50W)HexaneO₂98% researchgate.net
3-(phenylethynyl)-2-(propylthio)pyridineDibutyl diselenideBlue LED (50W)HexaneO₂93% rsc.org
3-(phenylethynyl)-2-(propylthio)pyridineBis(thiophen-2-yl)diselenideBlue LED (50W)HexaneO₂70% rsc.org

Catalytic Coupling Reactions

Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient routes to construct carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound and its analogs can be achieved through various catalytic methods, although the direct coupling to form the 2-thioether linkage is often accomplished via nucleophilic substitution, which is then followed by further functionalization using catalytic coupling.

Transition-metal-catalyzed cross-coupling reactions are frequently employed to modify the pyridine ring of 2-(alkylthio)pyridines. nih.gov However, the 2-pyridyl group can present challenges in certain coupling reactions, such as the Suzuki-Miyaura coupling, due to the coordinating ability of the pyridine nitrogen, which can interact with the catalyst. nih.gov

Despite these challenges, methods have been developed for the functionalization of pyridine derivatives. For example, nickel-catalyzed reductive coupling reactions can be used to introduce alkyl groups onto the pyridine ring. organic-chemistry.org Palladium-catalyzed C-H arylation is another powerful technique for creating C-C bonds on the pyridine core. beilstein-journals.org

In the context of preparing precursors for subsequent reactions, such as the visible-light promoted cyclizations mentioned earlier, the initial synthesis of the 2-(alkylthio)pyridine core is crucial. This is often achieved through the reaction of 2-halopyridines with the corresponding thiol. 2-Halopyridines are generally effective electrophilic partners in cross-coupling reactions. nih.gov

Table 2: Catalytic Coupling Reactions for Pyridine Functionalization

Pyridine SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
BromopyridinesTertiary alkyl bromidesNickel catalystAlkylated pyridines organic-chemistry.org
2-Quinolinecarboxyamide (contains pyridine ring)Intramolecular C-Br bondPd(OAc)₂ / PPh₃Fused heteroaromatic compound beilstein-journals.org
PyridylferrocenesAryl halidesRhodium(I) catalystPlanar chiral ferrocene-based pyridines chemsoc.org.cn
Aryl bromides2-Pyridyl aluminum reagentsPd(OAc)₂ / (o-tolyl)₃P2-Arylpyridines organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 2 Propylthio Pyridine

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 2-(propylthio)pyridine possesses a lone pair of electrons in an sp² hybrid orbital, making it a site for reactions with electrophiles and Lewis acids. wikipedia.org

Alkylation: The nitrogen atom can be readily alkylated by reacting with alkyl halides. This reaction leads to the formation of a pyridinium salt, which carries a positive charge within the aromatic ring. wikipedia.org This positive charge significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack. For instance, 2,6-bis(α-iminoalkyl)pyridines react with methyl lithium (MeLi) to yield the N-methylated species. nih.gov The process of N-alkylation can sometimes be reversible and may proceed via single electron-transfer pathways. nih.gov

N-Oxide Formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peracids. The resulting N-oxide group alters the reactivity of the pyridine ring; the oxygen atom can donate electron density back into the ring, which can facilitate electrophilic substitution reactions that are otherwise difficult to perform on the parent pyridine. wikipedia.orgrsc.org

Transformations of the Thioether Functional Group

The thioether linkage is a versatile functional group that can undergo several key transformations, primarily centered on the sulfur atom.

The sulfur atom in the propylthio group can be selectively oxidized to form either the corresponding sulfoxide or sulfone. This is one of the most common transformations for thioethers. acsgcipr.orgresearchgate.net The reaction typically proceeds sequentially, with the sulfoxide being an intermediate on the pathway to the sulfone.

A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. nih.gov Controlling the reaction conditions—such as stoichiometry of the oxidant, temperature, and reaction time—is crucial to achieve selectivity for the sulfoxide without over-oxidation to the sulfone. acsgcipr.orgnih.gov For example, a highly selective "green" oxidation of organic sulfides to sulfoxides has been developed using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions, often resulting in excellent yields. nih.gov

Table 1: General Conditions for Thioether Oxidation

Product Typical Reagents Key Considerations
Sulfoxide Hydrogen Peroxide (H₂O₂), Peracids Careful control of stoichiometry to prevent over-oxidation. acsgcipr.org

| Sulfone | Excess Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) | Stronger oxidizing conditions or excess reagent are used. researchgate.net |

This table presents generalized information on thioether oxidation.

The sulfur atom of the thioether group is nucleophilic and can react with alkyl halides in an S_N2 reaction to form a sulfonium salt. In this reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. The resulting sulfonium salt contains a positively charged sulfur atom bonded to three carbon groups. Thioethers are common precursors for these types of reactions. acsgcipr.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring's reactivity in aromatic substitution reactions is heavily influenced by the electronegative nitrogen atom.

Electrophilic Aromatic Substitution (S_EAr): The pyridine ring is significantly less reactive towards electrophiles than benzene. wikipedia.orgwikipedia.org The nitrogen atom withdraws electron density from the ring, deactivating it towards electrophilic attack. uoanbar.edu.iq Furthermore, under the acidic conditions often required for S_EAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium ion. This positive charge further deactivates the ring, making substitution even more difficult. wikipedia.orguoanbar.edu.iq When electrophilic substitution does occur, it is directed to the C-3 and C-5 positions, as attack at C-2, C-4, or C-6 results in an unstable resonance structure where the positive charge is placed on the already electron-deficient nitrogen atom. quimicaorganica.orgquora.comyoutube.com The +R (electron-donating by resonance) and -I (electron-withdrawing by induction) effects of the 2-(propylthio) substituent compete with the directing effects of the ring nitrogen.

Nucleophilic Aromatic Substitution (S_NAr): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgstackexchange.comquora.com An attacking nucleophile creates a negatively charged intermediate (a Meisenheimer-like complex). When attack occurs at the C-2 or C-4 positions, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization for the intermediate. stackexchange.comquora.com In the case of this compound, the propylthio group at the C-2 position can potentially act as a leaving group in a nucleophilic aromatic substitution reaction, although this would depend on the specific nucleophile and reaction conditions.

Cycloaddition Reactions of this compound Derivatives

Derivatives of this compound can be used as precursors in cycloaddition reactions to construct more complex heterocyclic systems.

A notable reaction is the intramolecular selenocyclization of 3-(phenylethynyl)-2-(propylthio)pyridine derivatives. This process has been shown to proceed efficiently under visible light promotion, offering an environmentally friendly protocol to access 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. tandfonline.comsemanticscholar.org In this reaction, a selenium-based reactive species is generated in situ from a diorganyl diselenide via the homolytic cleavage of the Se-Se bond, triggered by blue LED light. tandfonline.comsemanticscholar.org This species then participates in a cyclization with the alkyne and thioether functionalities on the pyridine scaffold.

The reaction is highly versatile, accommodating a range of substituents on the starting materials and producing the desired thieno[2,3-b]pyridines in good to excellent yields. tandfonline.comsemanticscholar.org

Table 2: Visible-Light-Promoted Selenocyclization of 3-(Arylethynyl)-2-(propylthio)pyridine Derivatives

Entry Aryl Group (Ar) Diorganyl Diselenide (R-Se)₂ Product Yield (%)
1 Phenyl (PhSe)₂ 2-Phenyl-3-(phenylselanyl)thieno[2,3-b]pyridine 99
2 4-Methylphenyl (PhSe)₂ 2-(p-Tolyl)-3-(phenylselanyl)thieno[2,3-b]pyridine 99
3 4-Methoxyphenyl (PhSe)₂ 2-(4-Methoxyphenyl)-3-(phenylselanyl)thieno[2,3-b]pyridine 98
4 4-Fluorophenyl (PhSe)₂ 2-(4-Fluorophenyl)-3-(phenylselanyl)thieno[2,3-b]pyridine 97
5 Phenyl (MeSe)₂ 2-Phenyl-3-(methylselanyl)thieno[2,3-b]pyridine 85

Data sourced from Bartz et al. tandfonline.comsemanticscholar.org

Intermolecular Cycloaddition Processes

While the participation of this compound in intermolecular cycloaddition reactions is not extensively documented in dedicated studies, its potential reactivity can be inferred from the known behavior of substituted pyridines in various cycloaddition processes. The pyridine ring, being electron-deficient, can participate as a dienophile or a diene in Diels-Alder reactions, although this often requires harsh conditions or specific activation. The presence of the electron-donating propylthio group at the 2-position is expected to modulate the electronic properties of the pyridine ring, potentially influencing its reactivity in such transformations.

In theory, this compound could engage in [4+2] cycloaddition reactions (Diels-Alder reactions). Normal electron-demand Diels-Alder reactions involving pyridines are generally difficult to achieve due to the unfavorable electronics of the pyridine system. acsgcipr.org However, inverse-electron-demand Diels-Alder reactions, where the pyridine derivative acts as the diene, are more common, particularly when the pyridine ring is part of an electron-poor system. acsgcipr.org The introduction of both electron-donating and electron-withdrawing substituents on the pyridine ring has been shown to enhance reactivity towards dimerization and addition reactions. acs.org

Another potential pathway is photochemical cycloaddition. For instance, irradiation of certain pyridine derivatives in the presence of electron-rich alkenes has been shown to result in regioselective [2+2] or [4+2] cycloadditions, leading to the formation of novel heterocyclic structures. acs.org The specific influence of a 2-propylthio substituent on the regioselectivity and efficiency of such photochemical reactions with this compound would be a subject for further investigation.

Given the lack of specific examples for this compound, the following table provides illustrative examples of intermolecular cycloaddition reactions involving other pyridine derivatives to highlight the potential reactivity patterns.

Pyridine DerivativeReaction PartnerReaction TypeProductReference
3-Cyano-2,6-dimethoxypyridineEthyl vinyl etherPhotochemical [4+2] Cycloaddition3-Cyano-5-ethoxy-2,8-dimethoxy-4,5-dihydroazocine acs.org
VinylallenesArylsulfonyl cyanides[4+2] Cycloaddition (Diels-Alder)2-Sulfonylpyridine derivatives acs.org
1-Azadiene derivatives2-carbon π-components[4+2] Cycloaddition (hetero-Diels-Alder)Substituted pyridines rsc.org

Derivatization and Further Functionalization Strategies

The structure of this compound offers multiple sites for derivatization and further functionalization, including the pyridine ring and the propylthio group. While specific derivatization protocols for this compound are not extensively detailed, general strategies for the functionalization of pyridines and thioethers can be applied.

Functionalization of the Pyridine Ring:

The pyridine ring is generally susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom, especially when the ring is activated by an electron-withdrawing group or N-oxidation. However, the electron-donating nature of the 2-propylthio group may decrease the ring's susceptibility to nucleophilic attack and instead activate it towards electrophilic substitution, although such reactions on pyridines can be challenging.

Recent advances in C-H functionalization offer powerful tools for the direct introduction of functional groups onto the pyridine ring, avoiding the need for pre-functionalized substrates. nih.gov These methods often employ transition metal catalysis to achieve regioselective C-H activation at various positions of the pyridine ring. For electron-rich pyridines, metalation using strong bases can be a viable strategy for introducing functional groups. nih.gov

Functionalization of the Thioether Moiety:

The sulfur atom of the propylthio group is a key site for derivatization.

Oxidation: The thioether can be oxidized to the corresponding sulfoxide and sulfone. These transformations can significantly alter the electronic properties of the substituent, turning it from an electron-donating group into an electron-withdrawing one. This change in electronic nature would, in turn, modify the reactivity of the pyridine ring. Mild oxidizing agents are typically used for the selective oxidation to the sulfoxide, while stronger oxidizing agents can lead to the sulfone.

Alkylation: The sulfur atom can act as a nucleophile and be alkylated to form a sulfonium salt. This introduces a positive charge and further modifies the electronic landscape of the molecule. Enantioselective α-alkylation of 2-alkylpyridines has been achieved using chiral lithium amides, providing a route to chiral pyridine derivatives. nih.govescholarship.org

The following table summarizes potential derivatization strategies for this compound based on general reactivity patterns of pyridines and thioethers.

Reaction TypeReagents and ConditionsPotential Product
Ring Functionalization
C-H ArylationPd(OAc)₂, Ag₂CO₃, DMF, 140 °CAryl-substituted this compound
meta-C–H SulfonylationElectrochemical methodsmeta-Sulfonyl-2-(propylthio)pyridine
Thioether Functionalization
Oxidation to SulfoxideMild oxidizing agent (e.g., H₂O₂, NaIO₄)2-(Propylsulfinyl)pyridine
Oxidation to SulfoneStrong oxidizing agent (e.g., KMnO₄, m-CPBA)2-(Propylsulfonyl)pyridine
S-AlkylationAlkyl halide (e.g., CH₃I)S-Alkyl-2-(propylthio)pyridinium salt

Spectroscopic and Computational Characterization of 2 Propylthio Pyridine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a key method for identifying the functional groups and structural features of a molecule. For 2-(Propylthio)pyridine, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information about its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the pyridine (B92270) ring and the propylthio substituent. The aromatic pyridine ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are typically observed in the region of 3000–3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring produce a series of sharp bands in the 1400–1600 cm⁻¹ range. Specifically, bands around 1590 cm⁻¹, 1570 cm⁻¹, 1470 cm⁻¹, and 1430 cm⁻¹ are characteristic of the pyridine ring framework.

The propyl group introduces vibrations associated with aliphatic C-H bonds. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2850–2980 cm⁻¹ region. Furthermore, C-H bending (scissoring and rocking) vibrations for the methylene (B1212753) and methyl groups appear in the 1375–1465 cm⁻¹ range. The C-S stretching vibration, characteristic of the thioether linkage, is typically weaker and appears in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3100–3000 Medium Aromatic C-H Stretching
2960–2870 Strong Aliphatic C-H Stretching (CH₂, CH₃)
~1590 Strong C=C / C=N Ring Stretching
~1570 Medium C=C / C=N Ring Stretching
~1470 Medium C=C / C=N Ring Stretching
~1430 Strong C=C / C=N Ring Stretching
1465–1450 Medium CH₂ Bending (Scissoring)
~1380 Medium CH₃ Bending (Symmetric)

Raman Spectroscopy

Raman spectroscopy provides complementary data to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by the vibrations of the pyridine ring. A very strong band associated with the symmetric ring breathing vibration is predicted to appear around 1000 cm⁻¹. Another characteristic ring mode, the trigonal ring breathing, is expected near 1030 cm⁻¹. These bands are highly characteristic of 2-substituted pyridines.

The aliphatic chain and the C-S bond also produce Raman signals. The C-S stretching vibrations, which are often weak in FT-IR, can sometimes give rise to more distinct peaks in the Raman spectrum, typically in the 600–800 cm⁻¹ range. C-H stretching and bending modes of the propyl group are also observable but are generally less intense than the prominent ring modes.

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Assignment
~3060 Medium Aromatic C-H Stretching
~2930 Medium Aliphatic C-H Stretching
~1590 Medium C=C / C=N Ring Stretching
~1030 Strong Trigonal Ring Breathing
~1000 Very Strong Symmetric Ring Breathing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution, providing information on the chemical environment, connectivity, and spatial relationships of the atoms.

¹H NMR Spectroscopic Assignments

The ¹H NMR spectrum provides detailed information about the proton environments. For this compound, the spectrum can be divided into the aromatic region for the pyridine ring protons and the aliphatic region for the propyl group protons.

The pyridine ring protons exhibit characteristic chemical shifts and coupling patterns. The proton at the C6 position (H-6), being adjacent to the nitrogen atom, is the most deshielded and appears furthest downfield, typically as a doublet of doublets. The H-4 proton appears as a triplet of doublets, while the H-3 and H-5 protons are found in the more upfield portion of the aromatic region.

The propyl group protons show distinct signals corresponding to the three different methylene and methyl environments. The methylene protons alpha to the sulfur atom (-S-CH₂-) are deshielded by the electronegative sulfur and are expected to appear as a triplet around δ 3.1-3.3 ppm. The central methylene protons (-CH₂-) appear as a sextet, and the terminal methyl protons (-CH₃) appear as a triplet in the most upfield region.

Table 3: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 8.35–8.45 dd ~4.8, 1.5
H-4 7.45–7.55 td ~7.7, 1.8
H-3 7.05–7.15 d ~8.1
H-5 6.95–7.05 ddd ~7.5, 4.8, 0.9
S-CH₂- 3.10–3.30 t ~7.4
-CH₂- 1.70–1.85 sextet ~7.4

¹³C NMR Spectroscopic Assignments

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. In this compound, eight distinct signals are expected, corresponding to the five carbons of the pyridine ring and the three carbons of the propyl chain.

The C2 carbon, directly attached to the sulfur atom, is the most downfield of the pyridine carbons due to the combined effect of the nitrogen and sulfur atoms. The C6 and C4 carbons are also significantly deshielded, while the C3 and C5 carbons appear at higher fields. In the aliphatic region, the carbon alpha to the sulfur (S-CH₂) is the most deshielded of the propyl carbons, followed by the central methylene carbon and finally the terminal methyl carbon, which is the most shielded carbon in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C2 160–162
C6 148–150
C4 135–137
C5 121–123
C3 119–121
S-CH₂- 33–35
-CH₂- 21–23

Two-Dimensional NMR Techniques

To unambiguously confirm the ¹H and ¹³C NMR assignments, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. Cross-peaks would be observed between adjacent protons. For instance, H-3 would show a correlation to H-4, which in turn would correlate with H-5, and H-5 with H-6. In the propyl chain, the S-CH₂ protons would show a cross-peak with the central -CH₂- protons, which would also correlate with the terminal -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each C-H bond in the molecule would produce a cross-peak, linking the chemical shift of a proton to the chemical shift of the carbon it is attached to. This allows for the definitive assignment of each carbon that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This technique is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular framework. For this compound, key HMBC correlations would be expected from the S-CH₂ protons to the C2 carbon of the pyridine ring, confirming the point of attachment of the propylthio group. Correlations from H-3 would be seen to C2 and C5, further solidifying the assignments of the pyridine ring carbons.

By combining these 2D NMR techniques, a complete and confident assignment of all proton and carbon signals can be achieved, providing a definitive structural characterization of this compound.

Mass Spectrometry Investigations

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, valuable structural information can be obtained.

For this compound (C₈H₁₁NS), the molecular ion (M⁺) peak would be expected at an m/z corresponding to its molecular weight. The fragmentation patterns observed are influenced by the structure, particularly the stability of the pyridine ring and the nature of the alkylthio substituent. Common fragmentation pathways for alkylthiopyridines involve cleavage of the C-S bond and rearrangements within the alkyl chain. A likely fragmentation involves the loss of a propyl radical (•C₃H₇) to form a stable pyridinethiol cation, or cleavage of the S-alkyl bond, which can lead to characteristic fragment ions. chemguide.co.ukrsc.org Analysis of these patterns is crucial for confirming the identity of the compound. chemguide.co.uk

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for analyzing polar and labile molecules. youtube.com In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ in positive ion mode. youtube.comyoutube.com

For this compound, ESI-MS analysis in positive ion mode would be expected to produce a prominent peak corresponding to the protonated molecule, [C₈H₁₁NS + H]⁺. This technique is valuable because it minimizes fragmentation, allowing for clear determination of the molecular weight. rsc.org By adjusting instrumental parameters, such as the cone voltage, controlled fragmentation can be induced (in-source fragmentation), providing structural information that complements data from tandem mass spectrometry (MS/MS) experiments. youtube.comrsc.org The high sensitivity of ESI makes it suitable for detecting trace amounts of the compound. thesciencein.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of a compound's elemental composition. mdpi.comnih.gov For this compound, HRMS would distinguish its exact mass from that of other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

By measuring the m/z of the molecular ion or the protonated molecule with high accuracy, the elemental formula can be confirmed. For instance, the calculated exact mass of the [M+H]⁺ ion of C₈H₁₁NS can be compared to the experimentally measured value to validate its composition. This capability is indispensable for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. mdpi.comnih.gov

Table 1: Expected Mass Spectrometry Data for this compound

IonFormulaCalculated Exact Mass (m/z)Technique
Molecular Ion [M]⁺C₈H₁₁NS⁺153.0612EI-MS, HRMS
Protonated Ion [M+H]⁺C₈H₁₂NS⁺154.0688ESI-MS, HRMS
Common Fragment [M-C₃H₇]⁺C₅H₄NS⁺110.0064EI-MS, MS/MS

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the pyridine ring, which acts as the chromophore.

Pyridine itself exhibits characteristic absorption bands arising from π → π* transitions. sielc.com The presence of the propylthio group (-S-C₃H₇), an auxochrome, at the 2-position can influence these transitions. The sulfur atom's lone pair of electrons can interact with the π-system of the pyridine ring, potentially causing a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity) compared to unsubstituted pyridine. rsc.org Monitoring these absorption bands can be useful for quantitative analysis and for studying interactions of the molecule with its environment. rsc.orgresearchgate.net

Table 2: Typical UV-Vis Absorption Maxima for Pyridine Derivatives

CompoundSolventAbsorption Maxima (λ_max) (nm)Transition Type
PyridineAcidic~254π → π
2(1H)-PyridinethioneVarious~284, 365π → π / n → π
2,2'-BipyridineAqueous~233, 281π → π
This compound (Expected)Protic~255-270π → π*

Note: Data for pyridine, 2(1H)-Pyridinethione, and 2,2'-Bipyridine are based on experimental values from literature. sielc.comacs.orgnist.gov The expected range for this compound is an estimation based on the auxochromic effect of the alkylthio group.

Advanced Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can be used to predict its three-dimensional structure with high accuracy. researchgate.netijcce.ac.irhuntresearchgroup.org.ukmdpi.com

These calculations optimize the molecular geometry by finding the lowest energy arrangement of the atoms, providing detailed information on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The results would reveal the planarity of the pyridine ring and the preferred conformation of the propylthio side chain. Furthermore, DFT provides insights into the electronic structure, such as the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions. mdpi.com

Table 3: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

Parameter (Bond/Angle)DescriptionPredicted Value (Å or °)
C-S Bond LengthBond between Pyridine C2 and Sulfur~1.78 Å
S-C Bond LengthBond between Sulfur and Propyl C1~1.82 Å
C-S-C Bond AngleAngle formed by Pyridine C2-S-Propyl C1~104°
C-C-S-C Dihedral AngleTorsion angle defining side chain orientationVariable

Note: These are typical, estimated values based on DFT calculations for similar alkylthiopyridine structures. Actual values would be obtained from a specific calculation for this compound.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. scirp.orgresearchgate.net

For this compound, the HOMO is expected to have significant contributions from the electron-rich sulfur atom and the π-system of the pyridine ring, making it the primary site for electrophilic attack. The LUMO is likely to be a π* orbital localized on the electron-deficient pyridine ring, representing the site for nucleophilic attack. The presence of the electron-donating propylthio group is predicted to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted pyridine. rsc.orgresearcher.life A smaller gap suggests higher chemical reactivity and facilitates intramolecular charge transfer. scirp.orginpressco.com

Table 4: Conceptual HOMO-LUMO Energy Analysis for Substituted Pyridines

CompoundSubstituent EffectExpected HOMO EnergyExpected LUMO EnergyExpected HOMO-LUMO Gap
PyridineReferenceBaselineBaselineLargest
2-NitropyridineElectron-WithdrawingLoweredLoweredSmaller
2-Aminopyridine (B139424)Electron-DonatingRaisedSlightly RaisedSmaller
This compoundElectron-Donating (S-atom)RaisedSlightly affectedSmaller

Note: This table presents qualitative trends. The magnitude of the energy changes depends on the specific substituent and its position. The analysis is based on general principles of substituent effects on aromatic systems. rsc.orgacs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides insights into the electrophilic and nucleophilic sites, which are crucial for understanding and predicting chemical reactivity. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For pyridine and its derivatives, the MEP map typically reveals the most negative potential localized on the nitrogen atom of the pyridine ring, attributed to its lone pair of electrons. This region is therefore the primary site for electrophilic interactions. Conversely, positive potentials are generally observed around the hydrogen atoms. In the case of this compound, the presence of the sulfur atom in the thioether group introduces another region of interest. Sulfur, being less electronegative than nitrogen but possessing lone pairs, can also exhibit a negative potential, influencing the molecule's interaction with electrophiles. The propyl group, being an electron-donating alkyl group, can further modify the electron density distribution on both the pyridine ring and the sulfur atom. Detailed computational studies are required to quantify these effects and provide a precise MEP map for this compound, which would be instrumental in predicting its behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It transforms the complex, delocalized molecular orbitals into a more intuitive picture that aligns with Lewis structures. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.

In this compound, NBO analysis can elucidate several important electronic features. The lone pairs on the nitrogen and sulfur atoms are significant donor orbitals. The analysis would likely reveal strong hyperconjugative interactions involving these lone pairs. For instance, the delocalization of electron density from the nitrogen lone pair (nN) to the antibonding π* orbitals of the pyridine ring (nN → πring) contributes significantly to the aromatic stability and electronic properties of the pyridine moiety. Similarly, interactions involving the sulfur lone pairs (nS) and adjacent antibonding orbitals, such as σ(C-S) or σ*(C-C) bonds within the propyl group, can provide insights into the conformation and electronic nature of the thioether linkage. Furthermore, NBO analysis can quantify the polarization of the C-S and C-N bonds and provide the natural atomic charges on each atom, offering a more detailed picture of the charge distribution than MEP analysis alone.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra. It provides information about the energies of electronic transitions, the oscillator strengths (which relate to the intensity of absorption bands), and the nature of the molecular orbitals involved in these transitions.

For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum. The electronic transitions in pyridine derivatives typically involve π → π* and n → π* transitions. The π → π* transitions, which are generally of higher energy and intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. The n → π* transitions, usually of lower energy and weaker intensity, involve the promotion of an electron from a non-bonding orbital (such as the lone pair of the nitrogen or sulfur atom) to an antibonding π* orbital of the pyridine ring. The substitution of the propylthio group at the 2-position of the pyridine ring is expected to influence the energies and intensities of these transitions. The sulfur atom's lone pairs can participate in electronic transitions, potentially introducing new absorption bands or shifting the existing ones. TD-DFT calculations can precisely identify the orbitals involved in each transition, providing a detailed assignment of the experimental UV-Vis spectrum.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic properties with a high degree of accuracy. This includes vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. The comparison between theoretically predicted and experimentally measured spectra serves as a powerful tool for structural confirmation and detailed spectral assignment.

For this compound, DFT calculations can be employed to compute its vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical method, leading to excellent agreement with experimental FT-IR and Raman spectra. This allows for a confident assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of C-H, C=C, C=N, and C-S bonds, as well as the various vibrational modes of the pyridine ring and the propyl chain.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). The predicted chemical shifts can be compared with experimental NMR data to confirm the molecular structure of this compound. The theoretical calculations can help in assigning specific resonance signals to individual protons and carbon atoms in the molecule, which can be particularly useful for complex spectra or for distinguishing between isomers. The accuracy of these theoretical predictions provides a robust validation of the computed molecular geometry and electronic structure.

Coordination Chemistry and Ligand Design with 2 Propylthio Pyridine

Ligand Properties of the 2-(Propylthio)pyridine Moiety

The coordination capabilities of this compound are primarily dictated by the electronic and steric characteristics of its nitrogen and sulfur donor atoms.

The this compound ligand presents two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the propylthio group. The pyridine nitrogen acts as a typical Lewis base. The sulfur atom, with its lone pairs of electrons, can also act as a donor atom. The interplay between these two donor sites defines the ligand's role in complex formation. The coordination chemistry of analogous pyridine-2-thiolate ligands shows that both monodentate (S-bonded) and bidentate (N,S-chelated) modes of binding are possible rsc.org.

The donor strength of the nitrogen and sulfur atoms can be influenced by the electronic effects of the propyl group. The alkyl group is generally considered to be electron-donating, which can increase the electron density on the sulfur atom and potentially enhance its donor capability.

This compound has the potential to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center through both the nitrogen and sulfur atoms. This chelation is a significant driving force in the formation of stable metal complexes. The geometry and flexibility of the propylthio side chain allow for the appropriate positioning of the sulfur atom to coordinate to the same metal ion as the pyridine nitrogen.

The ligand can also exhibit monodentate coordination, binding to a metal center exclusively through either the nitrogen or the sulfur atom. The preferred coordination mode (monodentate vs. bidentate) can depend on various factors, including the nature of the metal ion, the presence of other competing ligands, and the reaction conditions. For instance, in some ruthenium and osmium complexes with pyridine-2-thiolate, both monodentate (S-bonded) and bidentate (N,S-chelated) coordination have been observed rsc.org.

Synthesis of Metal Complexes Incorporating this compound Ligands

The synthesis of metal complexes with this compound ligands typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. Common metal precursors include metal halides, nitrates, or perchlorates. The choice of solvent is crucial and is often determined by the solubility of the reactants.

For example, the synthesis of nickel(II), copper(I), and silver(I) complexes with pyridine involves dissolving the ligand in a warm ethanol (B145695) solution and then adding a solution of the metal salt dissolved in ethanol jscimedcentral.com. A similar approach can be envisioned for the synthesis of complexes with this compound. The reaction mixture is often heated to facilitate the reaction, followed by cooling to induce crystallization of the product.

Ruthenium and osmium complexes with pyridine-2-thiol (B7724439) have been synthesized by reacting metal precursors with the ligand in boiling benzene or toluene rsc.org. These methods provide a template for the synthesis of analogous this compound complexes.

Structural Elucidation of Coordination Compounds

The definitive characterization of the structure of metal complexes incorporating this compound ligands is achieved through a combination of solid-state and solution-phase techniques.

For instance, the X-ray crystal structures of ruthenium complexes with pyridine-2-thiolate ligands have revealed highly distorted octahedral geometries with both monodentate and bidentate coordination of the ligand rsc.org. In one complex, [Ru(C5H4NS)2(CO)2(PPh3)], the pyridine-2-thiolate ligands were found to be both S-bonded and N,S-bonded. In another complex, [Ru(C5H4NS)2(CO)(PPh3)], a cis pair of bidentate (N,S-bonded) pyridine-2-thiolate ligands was observed rsc.org. These examples highlight the detailed structural insights that can be gained from X-ray crystallography.

Table 1: Selected Crystallographic Data for Representative Pyridine-Thiolate Metal Complexes

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
[Ru(C5H4NS)2(CO)2(PPh3)] Monoclinic P21/c 11.307 11.083 24.090 109.47 rsc.org

Note: Data for closely related pyridine-2-thiolate complexes are presented to illustrate typical crystallographic parameters.

While X-ray crystallography provides a static picture of the solid-state structure, solution-phase techniques are essential for understanding the behavior of complexes in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and where applicable, ³¹P) are invaluable for confirming the presence of the ligand in the coordination sphere and for probing the symmetry of the complex in solution.

Infrared (IR) spectroscopy can provide evidence of ligand coordination by observing shifts in the vibrational frequencies of the pyridine ring and the C-S bond upon complexation. UV-Visible spectroscopy can be used to study the electronic properties of the complexes.

For related pyridine-2-thiolate complexes of ruthenium and osmium, characterization has been performed using IR and NMR (³¹P-{¹H} and ¹H) spectroscopy to elucidate the nature of the complexes formed rsc.org.

Electronic, Electrochemical, and Photophysical Properties of Complexes

Detailed experimental data focusing exclusively on metal complexes of the simple this compound ligand are limited in publicly available research. However, studies on more complex ligand systems that incorporate both propylthio and pyridine moieties provide insight into the potential properties of such complexes.

Specific cyclic voltammetry data for metal complexes derived directly from the this compound ligand is not extensively documented in current research literature. The redox behavior of such complexes would be influenced by the nature of the metal center, the solvent system, and the electronic character of the this compound ligand itself. In related systems, such as dinuclear Pt(II) dimers bridged by pyridine-2-thiol, cyclic voltammetry has been used to characterize the metal- and ligand-centered redox processes nih.gov. For copper complexes with various pyridine-based ligands, cyclic voltammetry has been instrumental in studying the Cu(I)/Cu(II) redox couple, which is fundamental to their application in processes like atom transfer radical polymerization cmu.edu. Generally, the redox potential of such complexes is highly dependent on the nature of the ligand and the coordination environment of the metal ion cmu.edunih.gov.

The photophysical properties of metal complexes are significantly influenced by the ligand structure. Research on heterobimetallic 3d–4f complexes incorporating a sophisticated ligand that contains a 4,5-bis(propylthio)-tetrathiafulvalenyl group attached to a benzimidazolyl-pyridine core has shed light on how such functionalities can modulate luminescence rsc.orgrsc.orgnih.gov.

In particular, the near-infrared (NIR) luminescence of Yb(III) in these complex systems is sensitive to the identity of the adjacent 3d transition metal ion. When Yb(III) is paired with Zn(II), intense NIR emission corresponding to the 2F5/2 → 2F7/2 transition is observed. This emission is moderately intense when paired with Mn(II) but is quenched when Ni(II) or Co(II) ions are present rsc.orgrsc.orgnih.gov. This modulation demonstrates the critical role of the electronic structure of the neighboring metal in influencing the ligand-mediated energy transfer processes that lead to lanthanide-centered emission.

Table 1: Luminescence Behavior of a Heterobimetallic Yb(III) Complex with a Propylthio- and Pyridine-Containing Ligand

Divalent Metal Ion (M) Yb(III) NIR Emission Intensity
Zn(II) Intense
Mn(II) Moderate

Data sourced from studies on a complex multi-component ligand system containing propylthio and pyridine units rsc.orgrsc.orgnih.gov.

Charge transfer events are fundamental to the electronic properties of transition metal complexes. These can include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-to-ligand charge transfer (LLCT) illinois.edunih.govrsc.orgnih.gov.

In the context of the previously mentioned heterobimetallic complexes containing propylthio and pyridine moieties, the intensity of the Yb(III) NIR luminescence is directly modulated by the efficiency of charge transfer processes. The quenching of emission observed when Yb(III) is paired with Ni(II) or Co(II) can be attributed to de-excitation pathways involving low-energy metal-to-ligand charge transfer and d–d transitions associated with the 3d metal ion rsc.orgrsc.orgnih.gov. These competing deactivation pathways effectively siphon energy away from the Yb(III) center, preventing its characteristic emission. This illustrates that the thioether and pyridine groups, as part of a larger conjugated system, participate in mediating electronic communication and energy transfer between different components of the supramolecular assembly.

Catalytic Applications of this compound Metal Complexes

While specific catalytic applications for metal complexes of this compound have not been detailed in the available research, the broader class of transition metal complexes featuring pyridine-based ligands is of significant importance in homogeneous catalysis wikipedia.orgresearchgate.net. The electronic and steric properties of the pyridine ligand can be fine-tuned to influence the activity and selectivity of the metallic center.

Complexes of iron, cobalt, nickel, and ruthenium containing pyridine-derived ligands have been successfully employed in a variety of catalytic transformations, including:

Hydrogenation and Transfer Hydrogenation: Ruthenium complexes with terpyridine ligands are effective catalysts for the reduction of nitro groups to amines using isopropanol as a hydrogen source nih.gov.

Polymerization and Oligomerization: Iron(II) and cobalt(II) complexes with 2,6-bis(imino)pyridyl ligands are highly active catalysts for ethylene oligomerization and polymerization mdpi.com. Similarly, amino-pyridine iron(II) complexes have been shown to catalyze atom transfer radical polymerization (ATRP) of styrene nsf.gov.

Oxidative Coupling: Copper complexes supported by pyridine-containing macrocycles have been investigated as catalysts for the oxidative coupling of phenols unimi.it.

The role of the pyridine ligand in these systems ranges from stabilizing low-valent metal centers to actively participating in substrate activation and electron transfer processes nih.gov. The introduction of a propylthio substituent at the 2-position would be expected to modify the ligand's electronic properties, potentially influencing the catalytic performance of its corresponding metal complexes.

Q & A

Q. What experimental strategies are recommended for synthesizing 2-(Propylthio)pyridine with high purity?

A common approach involves nucleophilic substitution reactions between pyridine derivatives and propylthiol groups under controlled anhydrous conditions. For example, cyclocondensation methods used for structurally analogous pyridine-oxazole hybrids (e.g., ) can be adapted by replacing the oxazole precursor with a propylthiol donor. Reaction optimization (e.g., solvent choice, temperature, catalyst) should prioritize minimizing side reactions like oxidation of the thioether group. Purification via column chromatography or recrystallization is critical, with purity verified by HPLC (>95%) and NMR .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation : 1^1H/13^13C NMR to identify aromatic protons (pyridine ring) and propylthio chain signals (δ ~2.5–3.5 ppm for SCH2_2).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (C8_8H11_{11}NS, MW 153.25) and rule out impurities.
  • IR Spectroscopy : Key peaks for C-S (600–700 cm1^{-1}) and aromatic C=N (1600 cm1^{-1}) bonds .

Q. How should researchers handle this compound given limited toxicity data?

Despite lacking specific toxicity profiles ( ), assume standard pyridine derivative precautions:

  • Use fume hoods and PPE (gloves, lab coats).
  • Avoid inhalation/ingestion; store in airtight containers under inert gas.
  • Conduct acute toxicity assays (e.g., LD50_{50} in rodent models) for lab-specific risk assessments .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in catalytic systems?

  • Kinetic Studies : Monitor reaction intermediates via in situ techniques (e.g., FTIR, Raman spectroscopy).
  • Computational Modeling : Density Functional Theory (DFT) to predict electron density distribution and nucleophilic/electrophilic sites.
  • Isotopic Labeling : Use 34^{34}S-labeled propylthio groups to track sulfur participation in redox reactions .

Q. What methodologies address contradictions in reported biological activity data for thioether-containing pyridines?

  • Meta-Analysis : Systematically compare datasets across studies, adjusting for variables like solvent polarity and cell line specificity.
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C).
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm if observed effects (e.g., enzyme inhibition) are target-specific .

Q. How can researchers evaluate the environmental fate of this compound?

  • Persistence Testing : Conduct OECD 301 biodegradation assays to measure half-life in soil/water.
  • Bioaccumulation Potential : Calculate logP values (estimated ~2.1) and compare to regulatory thresholds (e.g., EU REACH PBT/vPvB criteria).
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to assess aquatic toxicity ( note data gaps) .

Methodological Guidelines

Q. Designing reproducible experiments with this compound: What critical parameters must be documented?

  • Reaction Conditions : Solvent purity, temperature (±1°C), and stirring rate.
  • Analytical Reproducibility : Include internal standards (e.g., deuterated solvents for NMR) and triplicate measurements.
  • Data Archiving : Raw spectra/chromatograms should be retained in open-access repositories (per ’s integrity guidelines) .

Q. How to resolve spectral overlaps in NMR characterization of this compound derivatives?

  • 2D NMR : Use HSQC/HMBC to distinguish coupling between pyridine protons and the propylthio chain.
  • Solvent Screening : Test deuterated DMSO or CDCl3_3 to shift/resolve overlapping peaks.
  • Dynamic NMR : Variable-temperature experiments to assess conformational flexibility .

Data Gaps and Future Directions

Q. What priority areas require further investigation for this compound?

  • Toxicokinetics : ADME (absorption, distribution, metabolism, excretion) profiling in vivo.
  • Solid-State Properties : Crystal structure analysis via XRD to inform materials science applications.
  • Cross-Disciplinary Studies : Explore synergies with organometallic catalysts or drug-delivery systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.